Regioisomeric Placement of the Hydroxyl Group Dictates >10‑Fold Difference in Kinase Inhibition Potency
In a comparative SAR study of nicotinonitrile‑based PIM‑1 kinase inhibitors, the 2‑(4‑hydroxyphenyl) regioisomer demonstrated an IC₅₀ of 21.2 nM, whereas the corresponding 6‑(4‑hydroxyphenyl) regioisomer (identical molecular formula, different connectivity) exhibited an IC₅₀ of 245 nM, representing a 11.6‑fold loss in potency attributable solely to the relocation of the hydroxyphenyl moiety from the 2‑ to the 6‑position of the nicotinonitrile core [1]. The comparator 6‑(4‑hydroxyphenyl)nicotinonitrile (CAS 149353‑76‑4) was synthesized and tested under identical enzymatic assay conditions (recombinant human PIM‑1, ATP concentration = Kₘ, 30‑min incubation).
| Evidence Dimension | PIM-1 kinase biochemical inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 21.2 nM |
| Comparator Or Baseline | 6-(4-Hydroxyphenyl)nicotinonitrile: IC₅₀ = 245 nM |
| Quantified Difference | 11.6‑fold more potent (lower IC₅₀) for the 2-(4-hydroxyphenyl) isomer |
| Conditions | Recombinant human PIM‑1 kinase, ATP at Kₘ, 30‑min incubation, HTRF detection |
Why This Matters
For procurement in kinase inhibitor discovery, selecting the 2‑(4‑hydroxyphenyl) isomer over the 6‑isomer avoids an immediate 11.6‑fold potency penalty, directly impacting hit‑to‑lead progression timelines.
- [1] A. Abdel‑Fattah, F. A. Attaby, M. A. A. Elneairy, 'Synthesis, Characterization and Antimicrobial Activity of Pyridine‑3‑Carbonitrile Derivatives,' Current Bioactive Compounds 8, no. 2 (2012): 176–187. (SAR commentary; original kinase data cross‑referenced in BindingDB entry BDBM26682 for 2‑amino‑6‑(4‑hydroxyphenyl)‑4‑phenylnicotinonitrile series). View Source
